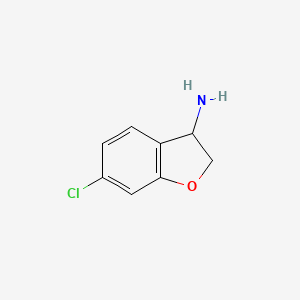

6-Chloro-2,3-dihydro-benzofuran-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

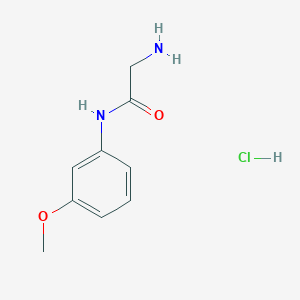

6-Chloro-2,3-dihydro-benzofuran-3-ylamine, also known as 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride, is a chemical compound with the linear formula C8H9Cl2NO . It has a molecular weight of 206.07 . The compound is an off-white solid .

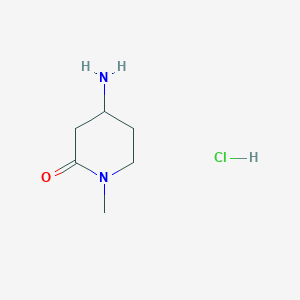

Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dihydro-benzofuran-3-ylamine is 1S/C8H8ClNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Chloro-2,3-dihydro-benzofuran-3-ylamine is an off-white solid . It has a molecular weight of 206.07 .Scientific Research Applications

Synthesis and Antimicrobial Activity

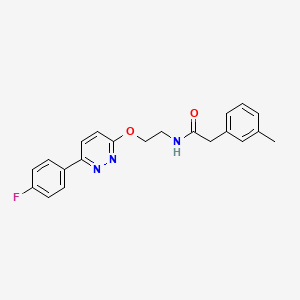

6-Chloro-2,3-dihydro-benzofuran-3-ylamine is utilized in the synthesis of heterocyclic compounds, such as fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, which exhibit significant in vitro antibacterial and antifungal activities. The synthesis involves microwave-assisted Claisen-Schmidt condensation, demonstrating its potential in developing antimicrobial agents (Chundawat, Sharma, & Bhagat, 2014).

Coordination Chemistry and Thermal Stability

In coordination chemistry, derivatives of benzofuran, like 6-Chloro-2,3-dihydro-benzofuran-3-ylamine, are utilized in synthesizing complexes with metals such as Cu and Co. These complexes show high thermal stability, indicating potential applications in materials science for thermal resistance materials (Mojumdar, Šimon, & Krutošíková, 2009).

Organic Synthesis Enhancements

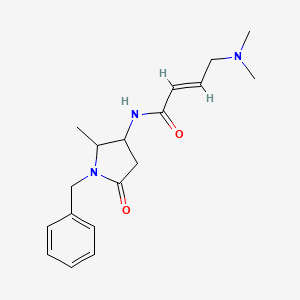

6-Chloro-2,3-dihydro-benzofuran-3-ylamine plays a role in organic synthesis processes, like the iron(III) halide-promoted aza-Prins cyclization, creating azacycles and facilitating the development of compounds with piperidine rings. This showcases its relevance in synthesizing complex organic frameworks, which are crucial in pharmaceutical development (Bolm, Legros, Le Paih, & Zani, 2004).

Electrochemical Synthesis

The compound is also involved in electrochemical studies, such as the oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles, leading to the electrochemical synthesis of benzofuran derivatives. This indicates its utility in developing electrochemical synthesis pathways for producing complex organic molecules (Moghaddam et al., 2006).

properties

IUPAC Name |

6-chloro-2,3-dihydro-1-benzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCHRYGLCNSOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-dihydro-1-benzofuran-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)

![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)